molecular formula C19H15FN2O4 B7431057 methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate

methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate

Cat. No.: B7431057
M. Wt: 354.3 g/mol
InChI Key: RUWZJNUDUXNUCO-UHFFFAOYSA-N
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Description

Methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of quinoline-based compounds and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and exhibit antibacterial activity. These effects make it a promising candidate for the development of new drugs for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate in lab experiments include its potential to exhibit significant biological activity, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate. These include:
1. Further studies to understand the exact mechanism of action of this compound.
2. Studies to evaluate the potential of this compound as a drug candidate for the treatment of various diseases.
3. Studies to investigate the toxicity and safety of this compound.
4. Studies to optimize the synthesis of this compound to improve its yield and purity.
5. Studies to evaluate the potential of this compound as a diagnostic tool for various diseases.
In conclusion, this compound is a promising compound with potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate for the treatment of various diseases.

Synthesis Methods

The synthesis of methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate has been reported in the literature. The synthesis involves the reaction of 2-fluoro-4-nitroaniline with ethyl 2-bromoacetate to form the corresponding ethyl ester. This ester is then hydrolyzed to form the corresponding carboxylic acid. The carboxylic acid is then coupled with 2-oxo-1H-quinoline-3-carbonyl chloride to form the desired compound.

Scientific Research Applications

Methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate has been found to exhibit promising biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. These properties make it a potential candidate for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

methyl 2-[2-fluoro-4-[(2-oxo-1H-quinoline-3-carbonyl)amino]phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O4/c1-26-17(23)9-11-6-7-13(10-15(11)20)21-18(24)14-8-12-4-2-3-5-16(12)22-19(14)25/h2-8,10H,9H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWZJNUDUXNUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3NC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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